molecular formula C11H12N2O B1359733 1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole CAS No. 68338-28-3

1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole

Cat. No.: B1359733
CAS No.: 68338-28-3
M. Wt: 188.23 g/mol
InChI Key: MQACDVWXQOMBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a methoxy group on the phenyl ring and a methyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to a dihydropyrazole derivative.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Pyrazole N-oxides.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methoxy and methyl groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-1H-pyrazole: Lacks the methyl group on the pyrazole ring.

    1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole: Contains a phenyl group instead of a methyl group on the pyrazole ring.

    1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole: The methyl group is positioned differently on the pyrazole ring.

Uniqueness: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Biological Activity

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, focusing on anti-inflammatory and anticancer activities.

Chemical Structure and Properties

This compound has the molecular formula C17H16N2OC_{17}H_{16}N_2O and a molecular weight of 268.32 g/mol. The compound features a pyrazole ring substituted with a methoxy group on one phenyl and a methyl group on the other, contributing to its unique chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves several methods, including:

  • Condensation Reactions : Utilizing hydrazine derivatives with appropriate aldehydes or ketones.
  • Cyclization Techniques : Employing various catalysts to promote the formation of the pyrazole ring from suitable precursors.

The following table summarizes various synthetic approaches:

Synthesis MethodKey ReactantsYield
Condensation with hydrazine4-Methoxyacetophenone, hydrazineModerate to high
Cyclization using acid catalysts4-Methoxyphenylhydrazine, ketonesHigh

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, studies have reported that this compound can reduce inflammation in animal models by decreasing prostaglandin synthesis, thereby alleviating symptoms associated with inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds containing the pyrazole scaffold have demonstrated efficacy against multiple cancer cell lines, including:

  • Lung Cancer : Inhibition of A549 cell proliferation with IC50 values ranging from 26 µM to lower depending on substitutions .
  • Breast Cancer : Significant antiproliferative effects observed in MDA-MB-231 cells .
  • Colorectal Cancer : Effective against colorectal cancer cells with promising results in inducing apoptosis .

The following table summarizes the anticancer activity against different cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
A549 (Lung)26Inhibition of cell proliferation
MDA-MB-231 (Breast)49.85Induction of apoptosis
HepG2 (Liver)34.5Cell cycle arrest

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anti-inflammatory Effects :
    • Conducted in vivo experiments demonstrated that administration of this compound significantly reduced paw edema in rat models, indicating its potential as an analgesic and anti-inflammatory agent .
  • Anticancer Evaluation :
    • In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. Results showed that it induced apoptosis through mitochondrial pathways, leading to cell death in treated cultures .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-7-8-13(12-9)10-3-5-11(14-2)6-4-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQACDVWXQOMBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 17 parts of (4-methoxyphenyl)hydrazine hydrochloride, 14 parts of 4,4-dimethoxy-2-butanone, 14 parts of potassium carbonate and 240 parts of ethanol is stirred and refluxed for 2 hours. The reaction mixture is evaporated and the residue is stirred and refluxed for 1 hour with 200 parts of a hydrochloric acid solution 10%. The solvent is evaporated and the residue is neutralized with ammonium hydroxide. The product is extracted three times with 2,2'-oxybispropane. The combined extracts are washed with water, dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using trichlormethane as eluent. The pure fractions are collected and the eluent is evaporated. The residue is crystallized from hexane. The product is filtered off and dried, yielding 2.4 parts of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole.
[Compound]
Name
17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole
Customer
Q & A

Q1: What was the intended use of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole in the research described?

A1: The researchers aimed to synthesize 5-(5-amino-1-aryl-3-methyl-1H-pyrazole-4-yl)-1H-tetrazoles, utilizing this compound-4-carbonitrile (4c) as a starting material. [] They intended to convert the carbonitrile group (-CN) in 4c into a tetrazole ring.

Q2: What unexpected outcome occurred during the synthesis, and how was it addressed?

A2: Instead of the desired tetrazole derivative, the reaction unexpectedly yielded 1H-pyrazolo[3,4-d]pyrimidine derivatives. [] This suggested that the methyl group at the C3-position of the pyrazole ring in 4c interfered with the intended tetrazole formation. To circumvent this, the researchers protected the amino group in 4c with a di-tert-butyl-dicarbonate (Boc) group. This protection allowed for the successful synthesis of the targeted tetrazole derivative (5c) using the established methodology. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.